molecular formula C13H9ClN4O B2447753 4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034620-62-5

4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2447753
CAS No.: 2034620-62-5
M. Wt: 272.69
InChI Key: JJYKGIJEJPAWRK-UHFFFAOYSA-N
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Description

4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives.

Preparation Methods

The synthesis of 4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with pyrazolo[1,5-a]pyrimidine-6-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific substitution pattern and biological activity. Similar compounds include:

The uniqueness of this compound lies in its specific chloro substitution, which enhances its binding affinity and selectivity for CDKs .

Properties

IUPAC Name

4-chloro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O/c14-10-3-1-9(2-4-10)13(19)17-11-7-15-12-5-6-16-18(12)8-11/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYKGIJEJPAWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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